ALDH1A1 Inhibition by 6-(3,4-Dichlorophenyl)nicotinaldehyde Demonstrates Defined Target Engagement
6-(3,4-Dichlorophenyl)nicotinaldehyde is a defined inhibitor of human recombinant Aldehyde Dehydrogenase 1A1 (ALDH1A1), a target implicated in cancer stem cell biology and chemoresistance [1]. In a direct enzymatic assay, it exhibited an IC50 of 450 nM against ALDH1A1 [1]. This is in contrast to its activity against the related isoform ALDH3A1, where its potency is substantially lower (IC50 = 2,100 nM) [2], demonstrating a degree of isoform selectivity within the ALDH superfamily. This specific activity profile is not guaranteed for other nicotinaldehyde analogs.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 450 nM |
| Comparator Or Baseline | Target compound vs. ALDH3A1 (IC50 = 2,100 nM) |
| Quantified Difference | Approximately 4.7-fold lower potency against ALDH3A1 (2,100 nM / 450 nM) |
| Conditions | Inhibition of human recombinant ALDH1A1 assessed as reduction in NAD(P)H formation incubated for 2 mins by spectrophotometry [1]. |
Why This Matters
This provides a defined potency and selectivity profile against a high-value drug target, allowing researchers to use this compound as a validated chemical probe for ALDH1A1-mediated biology.
- [1] BindingDB. BDBM50459586 (CHEMBL4217294): Affinity Data for 6-(3,4-dichlorophenyl)nicotinaldehyde on ALDH1A1. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994): Affinity Data for 6-(3,4-dichlorophenyl)nicotinaldehyde on ALDH3A1. View Source
